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3,6,7-Trimethyl-2,6-octadien-1-ol

Cat. No.: B13741310
CAS No.: 42933-32-4
M. Wt: 168.28 g/mol
InChI Key: JEKZWFRYLQPVTR-JXMROGBWSA-N
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Description

Contextualization within the Monoterpenoid Alcohol Class

Monoterpenoids represent a large and diverse class of naturally occurring compounds, structurally based on two linked isoprene (B109036) units. nih.gov This class is broadly divided into hydrocarbons and oxygenated derivatives, with monoterpenoid alcohols being a prominent subgroup. nih.govresearchgate.net These alcohols, including well-known examples like geraniol (B1671447), nerol (B1678202), linalool, and citronellol, are primary constituents of the essential oils of many plants. researchgate.netnih.gov They are largely responsible for the characteristic floral and fruity aromas of these plants. nih.gov

The biological and chemical significance of monoterpenoid alcohols is a subject of extensive research. They are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov In the context of food science, the biotransformation of monoterpenoid alcohols by yeast during fermentation processes is a key factor in the development of the flavor and aroma profiles of beverages like beer. nih.gov The enzymes involved in these transformations, such as dehydrogenases specific to geraniol or nerol, are a focus of biotechnological research. nih.gov The study of these established monoterpenoid alcohols provides a framework for understanding the potential properties and applications of less common members of the class, such as 3,6,7-trimethyl-2,6-octadien-1-ol.

Isomeric Considerations and Structural Nuances of this compound

The chemical identity of this compound is defined by its molecular formula, C₁₁H₂₀O, and its specific arrangement of atoms. nih.gov Unlike the more common C₁₀ monoterpenoid alcohols such as geraniol and nerol, this compound possesses an additional methyl group, which significantly influences its physical and chemical properties. nih.govontosight.ai

The structure features an eight-carbon chain with a hydroxyl (-OH) group at the first carbon (C1). Two carbon-carbon double bonds are present, one between C2 and C3, and another between C6 and C7. The molecule is further distinguished by three methyl groups attached at positions C3, C6, and C7. The presence of the double bond at the C2-C3 position allows for stereoisomerism, resulting in (E) and (Z) isomers, similar to the relationship between geraniol and nerol. The (2E)-isomer of this compound is specifically documented in chemical literature. nih.govlookchem.com

Below is a table detailing some of the known chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.279 g/mol
Boiling Point246.9°C at 760 mmHg
Density0.866 g/cm³
Flash Point92.6°C
XLogP33.5
CAS Number42933-32-4

This data is compiled from chemical databases and may represent predicted or experimental values. nih.gov

The additional methyl group in this compound, compared to its C₁₀ counterparts, increases its molecular weight and is expected to alter its volatility, solubility, and receptor-binding characteristics. These structural nuances are critical for understanding its behavior in chemical reactions and biological systems.

Historical and Current Research Trajectories Pertaining to this compound

Dedicated academic research focusing exclusively on this compound is limited. Much of the available information is found within chemical databases and patent literature rather than peer-reviewed studies. However, the existing data provides insight into its synthesis and potential applications, which align with broader research trends in monoterpenoid chemistry.

One documented area of research is its chemical synthesis. For instance, the (E)-isomer of this compound can be synthesized from ethyl (E)-3,6,7-trimethylocta-2,6-dienoate through reduction with diisobutylaluminium hydride. lookchem.com This indicates its role as a target molecule in organic synthesis, likely for the creation of more complex structures or for evaluation of its properties.

Current research trajectories for this compound can be inferred from studies on structurally similar molecules. For example, a patent for the related compound 2,4,7-trimethyloct-6-en-1-ol describes its use as a fragrance ingredient with a desirable "blooming" effect in perfumed products. google.comgoogleapis.com This suggests that this compound may also be of interest to the flavor and fragrance industries. researchgate.net Furthermore, some sources have noted potential antimicrobial and antioxidant properties for this compound, which is consistent with the known biological activities of the broader monoterpenoid alcohol class. frontiersin.orgnih.gov Future research is likely to focus on the empirical validation of these potential biological activities and a deeper exploration of its utility in materials science and as a synthetic precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B13741310 3,6,7-Trimethyl-2,6-octadien-1-ol CAS No. 42933-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42933-32-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2E)-3,6,7-trimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)11(4)6-5-10(3)7-8-12/h7,12H,5-6,8H2,1-4H3/b10-7+

InChI Key

JEKZWFRYLQPVTR-JXMROGBWSA-N

Isomeric SMILES

CC(=C(C)CC/C(=C/CO)/C)C

Canonical SMILES

CC(=C(C)CCC(=CCO)C)C

Origin of Product

United States

Synthetic Methodologies for 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Established Chemical Synthesis Pathways of 3,6,7-Trimethyl-2,6-octadien-1-ol

The chemical synthesis of this compound involves several established pathways that allow for the construction of its specific carbon skeleton and the introduction of the hydroxyl group at the desired position. These methods often focus on achieving high stereoselectivity and regioselectivity.

Achieving specific stereoisomers of this compound is crucial for its application in fields where molecular geometry dictates biological activity or sensory properties. Stereoselective synthesis aims to control the spatial arrangement of atoms, particularly at the chiral centers and double bonds. For instance, the synthesis of specific enantiomers, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, highlights the capability of modern synthetic methods to produce compounds with defined stereochemistry. researchgate.net The control over the geometry of the double bond (E or Z) is also a key aspect of these synthetic strategies.

Regioselective approaches are equally important, ensuring that functional groups are introduced at the correct positions within the molecule. In the context of this compound, this involves directing the formation of the double bonds and the placement of the hydroxyl group according to the IUPAC nomenclature of the target compound.

A common strategy for synthesizing this compound involves the reduction of a suitable precursor, such as an ester or an aldehyde. One documented precursor is ethyl (E)-3,6,7-trimethylocta-2,6-dienoate. The synthesis of the target alcohol from this ester involves a reduction step that converts the ester functional group into a primary alcohol. This transformation is a standard procedure in organic synthesis, often accomplished with high efficiency.

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a careful selection of reagents, solvents, temperature, and reaction time. For the reduction of ethyl (E)-3,6,7-trimethylocta-2,6-dienoate, diisobutylaluminium hydride (DIBAL-H) is a commonly used reducing agent. DIBAL-H is known for its ability to selectively reduce esters to alcohols, often at low temperatures to minimize side reactions.

The reaction is typically carried out in a non-polar aprotic solvent system, such as a mixture of diethyl ether and hexane. These solvents are chosen for their ability to dissolve the reactants and for their low reactivity under the reaction conditions. The optimization process involves systematically varying parameters like the molar ratio of the reducing agent to the ester, the reaction temperature, and the duration of the reaction to find the conditions that provide the highest yield of the desired alcohol.

For example, a study on the transformation of geraniol (B1671447), a structurally related compound, utilized response surface methodology (RSM) to optimize reaction parameters like temperature, catalyst concentration, and reaction time. bibliotekanauki.plmdpi.comresearchgate.net This systematic approach allows for the identification of the most favorable conditions for the synthesis, leading to improved efficiency and product yield. bibliotekanauki.plmdpi.comresearchgate.net

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Condition Purpose
Precursor Ethyl (E)-3,6,7-trimethylocta-2,6-dienoate Provides the carbon skeleton and stereochemistry.
Reducing Agent Diisobutylaluminium hydride (DIBAL-H) Selectively reduces the ester to an alcohol.
Solvent Diethyl ether, Hexane Provides a suitable reaction medium.
Temperature Low temperatures (e.g., -78 °C to 0 °C) Minimizes side reactions and enhances selectivity.
Reaction Time Varies (monitored by TLC or GC) Ensures complete conversion of the starting material.
Work-up Quenching with a suitable reagent (e.g., methanol, water) Neutralizes the reactive reducing agent.

Chemo-Enzymatic and Biocatalytic Syntheses of this compound

Chemo-enzymatic and biocatalytic approaches represent a growing field in the synthesis of complex organic molecules, including this compound. These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations. nih.gov

The integration of enzymatic steps into a classical chemical synthesis can offer significant advantages, such as milder reaction conditions, higher stereoselectivity, and a reduction in the need for protecting groups. nih.gov For instance, enzymes like lipases, oxidoreductases, or P450 monooxygenases could potentially be employed for the synthesis of this compound or its precursors. nih.gov These enzymes can catalyze reactions such as selective hydroxylation, oxidation, or reduction at specific positions within a molecule.

Biocatalytic synthesis, which relies on whole-cell systems or isolated enzymes, can be particularly useful for introducing chirality into the molecule. The enantioselective nature of many enzymes can be exploited to produce a single enantiomer of this compound, which can be challenging to achieve through purely chemical methods. Research in this area is focused on identifying and engineering enzymes with the desired activity and stability for the specific transformations required.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. pro-metrics.org In the context of this compound synthesis, this involves several key considerations:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than petroleum-based chemicals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or bio-based solvents instead of volatile organic compounds.

Catalysis: Employing catalytic reagents, including biocatalysts, in small amounts rather than stoichiometric reagents to reduce waste. The use of heterogeneous catalysts that can be easily recovered and reused is also a key aspect.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The chemo-enzymatic and biocatalytic approaches discussed in the previous section are inherently aligned with the principles of green chemistry due to their use of biodegradable catalysts (enzymes) and often milder reaction conditions. The development of greener synthetic routes for this compound is an active area of research, driven by both environmental concerns and the potential for more efficient and cost-effective manufacturing processes.

Biosynthesis and Natural Occurrence of 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Identification in Biological Matrices

A thorough review of scientific literature and chemical databases reveals a notable absence of reports identifying 3,6,7-trimethyl-2,6-octadien-1-ol in any biological matrix. While prenol lipids, a broad class of lipids formed from five-carbon isoprene (B109036) units, are ubiquitous in nature, the specific C11 structure of this compound has not been documented as a naturally occurring compound. Chemical databases such as PubChem contain an entry for this compound, primarily detailing its chemical structure and predicted properties, but critically note the lack of available literature data on its natural occurrence. uni.lu This starkly contrasts with the well-documented presence of related C10 prenol lipids like geraniol (B1671447) and nerol (B1678202) in a vast array of plant essential oils and other organisms. nih.gov

Table 1: Reported Occurrence of this compound in Biological Samples

Biological Source Organism Matrix Reference
Not Reported - - -
Not Reported - - -
Not Reported - - -

This table is intentionally left blank as no data on the natural occurrence of this compound has been found in the reviewed scientific literature.

Proposed Biosynthetic Pathways and Enzymology

Consistent with the lack of its identification in nature, there are no proposed biosynthetic pathways or identified enzymes associated with the production of this compound. The biosynthesis of terpenoids typically involves the intricate action of terpene synthases and subsequent modifying enzymes, such as cytochrome P450 monooxygenases. These enzymes catalyze the formation of the vast diversity of terpene structures from the universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). However, no such enzymatic machinery has been linked to the synthesis of this specific C11 alcohol. The additional methyl group at either the C-6 or C-7 position compared to the common C10 monoterpenols would necessitate a unique enzymatic step, such as the action of a methyltransferase, for which there is currently no evidence in this context.

Ecological Contexts of Natural Production and Accumulation

Given that this compound has not been found to occur naturally, there are no known ecological contexts for its production or accumulation. The diverse ecological roles of its C10 counterparts, which include acting as pollinator attractants, defense compounds against herbivores and pathogens, and components of pheromones, cannot be extrapolated to this C11 compound without direct evidence. The scientific record to date does not provide any basis for discussing the potential functions or interactions of this compound within any ecosystem.

Chemical Reactivity and Derivatization Studies of 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Elucidation of Reaction Mechanisms Involving 3,6,7-Trimethyl-2,6-octadien-1-ol

No specific studies on the reaction mechanisms of this compound have been identified.

Formation of Functionalized Derivatives of this compound for Research Applications

Beyond the reduction of its ethyl ester, no other methods for the formation of functionalized derivatives of this compound for research purposes have been documented in the searched literature.

Stereochemical Aspects of Chemical Transformations of this compound

There is no available information regarding the stereochemical aspects of chemical transformations involving this compound.

Mechanistic Biological and Ecological Roles of 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Role as a Semiochemical (e.g., Trail Pheromone)

The most well-documented biological role of derivatives of 3,6,7-trimethyl-2,6-octadien-1-ol is as a key component of the trail pheromone in the ponerine ant, Gnamptogenys striatula. nih.gov Specifically, esters of the (2E)-3,4,7-trimethyl-2,6-octadien-1-ol isomer, also referred to as 4-methylgeraniol, are secreted from the Dufour's gland of these ants. nih.govnih.gov

Chemical analysis of the glandular extracts has identified a series of these homoterpenoid esters, with (2E,4S,6)-3,4,7-trimethyl-2,6-octadien-1-yl decanoate (B1226879) and the corresponding dodecanoate (B1226587) being the primary volatile constituents. nih.gov Bioassays have confirmed that these 4-methylgeranyl esters are potent inducers of trail-following behavior in G. striatula workers. nih.gov

Interestingly, individual synthetic 4-methylgeranyl esters were found to be less effective at eliciting trail following than the complete glandular secretion. However, a synthetic mixture of racemic 4-methylgeranyl octanoate, decanoate, and dodecanoate, which are the main volatile components of the Dufour's gland, was as active as the natural pheromone when tested at similar concentrations. nih.gov This suggests that the trail pheromone of G. striatula is a multicomponent system, where the blend of these specific esters is crucial for its full biological activity. nih.gov

The ecological context for the use of this trail pheromone in G. striatula is thought to be primarily for nest migration rather than foraging, as this species typically preys on small, individual arthropods. nih.gov The production of new colonies in this species often occurs through budding, a process that carries a high risk of predation. Therefore, the use of a distinct and effective trail pheromone for efficient and coordinated colony movement is a significant adaptive advantage. nih.gov

Pheromone Component Source Gland Organism Function
Esters of (2E)-3,4,7-trimethyl-2,6-octadien-1-olDufour's GlandGnamptogenys striatula (Ponerine Ant)Trail Pheromone

Interaction Mechanisms of this compound with Biological Receptors and Systems

Currently, there is a lack of specific research elucidating the precise interaction mechanisms of this compound with biological receptors and systems. While it is understood that as a semiochemical, its esters bind to olfactory receptors in the antennae of ants to trigger a behavioral response, the specific receptor proteins and the subsequent signal transduction pathways involved have not been characterized for this particular compound.

Influence of this compound on Interspecies Chemical Communication

The influence of this compound on interspecies chemical communication is an area that remains largely unexplored. While it is a critical component of the intraspecies trail pheromone for Gnamptogenys striatula, there is limited information on how this compound or its derivatives affect other species. It has been noted that some ant species are capable of following the pheromone trails of other species, which represents a form of interspecies communication or espionage. However, specific studies investigating the effect of the G. striatula trail pheromone on other ant species or different organisms have not been reported.

Bioactivity Profiling of this compound in Non-Clinical Models for Mechanistic Insight

At present, there are no available studies that provide a bioactivity profile of this compound in non-clinical models for mechanistic insight beyond its role as a trail pheromone component. Research has predominantly focused on its identification and function within the specific context of ant communication. Further investigation is required to explore other potential biological activities of this compound.

Advanced Analytical Techniques in the Research of 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Chromatographic-Mass Spectrometric Methodologies for Isomer Differentiation and Trace Analysis of 3,6,7-Trimethyl-2,6-octadien-1-ol

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile terpenoids, including this compound. Its high separation efficiency is crucial for differentiating geometric isomers, while the mass spectrometer provides structural information for identification and sensitive detection for trace analysis.

Isomer Differentiation: The geometric isomers of terpenoid alcohols, such as the cis and trans configurations around the C2-C3 double bond, often exhibit slight differences in their chromatographic retention times on standard capillary columns. For instance, in the analysis of the related compounds geraniol (B1671447) ((E)-isomer) and nerol (B1678202) ((Z)-isomer), distinct retention times are observed, allowing for their separation and individual analysis. nist.govnist.gov The same principle applies to the isomers of this compound. For more complex separations involving stereoisomers, chiral GC columns are employed, which can resolve enantiomers based on the formation of transient diastereomeric complexes with the chiral stationary phase. nih.gov

Trace Analysis: Detecting minute quantities of this compound in intricate matrices, such as essential oils or biological fluids, requires specialized sample preparation and introduction techniques to enhance sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) is a powerful method for extracting and concentrating volatile compounds from a sample before GC-MS analysis. researchgate.nettandfonline.com This technique, often combined with an initial Solid-Phase Extraction (SPE) step, effectively isolates terpenoids from non-volatile matrix components, lowers detection limits, and improves the quality of the analysis. tandfonline.com In a study on terpenoids in Baijiu, an SPE-HS-SPME-GC-MS method was optimized to achieve high sensitivity and recovery, demonstrating its feasibility for detecting trace levels of these compounds in complex beverages. tandfonline.com

ParameterGC-MS Method for Terpenoid Analysis
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Solid-Phase Extraction (SPE) followed by Headspace Solid-Phase Microextraction (HS-SPME) tandfonline.com
GC Column Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5)
Injection Mode Splitless for trace analysis
Oven Program A temperature gradient is programmed to separate compounds based on boiling point and polarity.
MS Detector Electron Ionization (EI) source, typically at 70 eV.
Analysis Mode Full Scan for identification of unknowns; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. nih.gov

This table summarizes a typical methodology for the trace analysis of terpenoids like this compound in complex samples.

Spectroscopic Characterization of this compound in Complex Research Samples (e.g., NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. wikipedia.org While MS provides information on the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of stereochemistry. ruc.dk

Structural Elucidation with NMR:

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For geometric isomers, the coupling constants (J-values) between vinylic protons are particularly diagnostic. For example, the trans isomer (E) typically shows a larger J-value (around 12–18 Hz) for the protons across the double bond compared to the cis isomer (Z) (around 6–12 Hz).

¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts of the methyl and vinyl carbons can differ significantly between isomers.

2D NMR Techniques: When analyzing complex samples or novel structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing researchers to piece together the complete molecular structure even in the presence of impurities. ruc.dknih.gov

Modern approaches may also integrate computational methods, such as Density Functional Theory (DFT), with experimental NMR data to predict chemical shifts and confirm proposed structures with greater confidence. nih.gov

NucleusIsomerC1 (CH₂OH)C2 (=CH)C3 (=C)C7 (CH)C8 (CH₃)
¹H NMR (E)-isomer~4.1 ppm~5.4 ppm-~5.1 ppm~1.68 ppm
¹H NMR (Z)-isomer~4.1 ppm~5.4 ppm-~5.1 ppm~1.74 ppm
¹³C NMR (E)-isomer~59.5 ppm~124.0 ppm~139.0 ppm~124.5 ppm~16.0 ppm
¹³C NMR (Z)-isomer~59.3 ppm~123.5 ppm~139.5 ppm~124.0 ppm~23.5 ppm

This table presents typical ¹H and ¹³C NMR chemical shift ranges (in ppm) for the related C10 isomers, (E)-3,7-dimethyl-2,6-octadien-1-ol (Geraniol) and (Z)-3,7-dimethyl-2,6-octadien-1-ol (Nerol), which are indicative of the values expected for isomers of this compound. Data is illustrative and based on values for analogous structures.

Quantitative Analysis of this compound in Biological and Environmental Systems

The quantification of this compound in biological and environmental samples is critical for understanding its distribution, biosynthesis, and ecological role. GC-MS is the most common platform for this purpose due to its high sensitivity and selectivity.

The analytical process typically involves:

Sample Preparation: Extraction of the analyte from the matrix using methods like liquid-liquid extraction, solid-phase extraction (SPE), or SPME. tandfonline.com For instance, in a study quantifying related compounds in butterfly wing extracts, SPE was used for sample cleanup. nih.gov

Internal Standard Addition: An internal standard (a compound with similar chemical properties but not present in the sample) is added at a known concentration to correct for variations in extraction efficiency and instrument response.

Calibration: A calibration curve is generated by analyzing a series of standard solutions of the target compound at known concentrations.

GC-MS Analysis: The prepared sample is analyzed, often using the highly sensitive Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions of the target compound, thereby increasing signal-to-noise and lowering the limit of detection (LOD) and limit of quantification (LOQ).

Research on the quantitative analysis of terpenoids in Chinese Baijiu established a robust SPE-HS-SPME-GC-MS method. tandfonline.com The study demonstrated excellent linearity, low detection limits (in the µg/L range), and high recovery rates, confirming the method's accuracy and reliability for quantifying trace terpenoids in complex systems. tandfonline.com Similarly, studies on butterfly pheromones have quantified related terpenoid alcohols in nanogram amounts per individual, showcasing the extreme sensitivity of these analytical techniques. nih.gov

ParameterValue
Analytical Method SPE-HS-SPME-GC-MS tandfonline.com
Linear Range Typically in the µg/L to mg/L range
Correlation Coefficient (R²) > 0.99 tandfonline.com
Limit of Detection (LOD) Achievable in the low µg/L range (e.g., 0.03-0.08 µg/L for related terpenes) tandfonline.com
Limit of Quantification (LOQ) Achievable in the low to mid µg/L range (e.g., 0.11-0.27 µg/L for related terpenes) tandfonline.com
Precision (RSD%) < 10% tandfonline.com
Recovery (%) 87.8% - 106.7% tandfonline.com

This table illustrates the typical performance characteristics of a validated quantitative method for analyzing trace terpenoids, applicable to this compound, based on published research. tandfonline.com

Theoretical and Computational Investigations of 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3,6,7-Trimethyl-2,6-octadien-1-ol

Detailed quantum chemical calculations on this compound have not been published. Such calculations are crucial for elucidating the electronic properties of a molecule, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. These parameters are instrumental in predicting the molecule's reactivity, stability, and potential reaction mechanisms. For instance, the location of the highest electron density could indicate likely sites for electrophilic attack, while the HOMO-LUMO gap can provide an estimate of its chemical reactivity. While general principles of quantum chemistry can be applied to its structure, specific computational data from methods like Density Functional Theory (DFT) or other ab initio calculations are not available.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Studies of this compound

Due to the absence of experimental bioactivity data, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological effect, which in turn can elucidate its mechanism of action. To perform a SAR study, a series of structurally related compounds would need to be synthesized and tested for a specific biological activity. The variation in activity with structural modifications would then be analyzed to build a predictive model. Given the lack of both synthetic reports detailing analogs and any reported biological testing for this compound, the derivation of any SAR is currently not possible.

Environmental Fate and Degradation Pathways of 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Photochemical and Oxidative Degradation Processes of 3,6,7-Trimethyl-2,6-octadien-1-ol in the Environment

In the atmosphere, this compound is expected to exist predominantly in the vapor phase. Its degradation is mainly driven by reactions with photochemically generated oxidants, including hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).

Vapor-phase reactions with hydroxyl radicals are anticipated to be a significant degradation pathway. For the analogous compound nerol (B1678202), the estimated atmospheric half-life for this reaction is approximately 2.1 hours, based on a calculated rate constant of 1.8 x 10⁻¹⁰ cm³/molecule-sec at 25°C. echemi.com The reaction with nitrate radicals, particularly at night, is also expected to be a major degradation route, with an estimated half-life of about 4 minutes for nerol. echemi.com

Ozonolysis, the reaction with ozone, is another critical degradation process for unsaturated compounds like this compound. nih.govacs.orgacs.orgnih.gov This reaction proceeds through the formation of a primary ozonide, which then decomposes into carbonyl oxides and carbonyl compounds. acs.orgacs.org For geraniol (B1671447), ozonolysis leads to the formation of various products, including glycolaldehyde, 6-hydroxy-4-methyl-4-hexenal, and 6-methyl-hept-5-en-2-one. acs.org These products can contribute to the formation of secondary organic aerosols (SOAs) in the atmosphere. acs.orgaaqr.org

Autoxidation upon exposure to air is also a relevant degradation process for similar fragrance terpenes. nih.govacs.orgacs.org The oxidation of geraniol is initiated by hydrogen abstraction, leading to the formation of an allylic radical that reacts with oxygen to form a peroxyl radical. nih.govacs.orgacs.org This can lead to a complex mixture of oxidation products, including aldehydes like geranial and neral, as well as epoxides. acs.orgmdpi.com

Table 1: Estimated Atmospheric Degradation Data for Structural Isomers of this compound

ParameterValue (for Nerol)Significance
Reaction with •OH (Half-life)~2.1 hoursPrimary daytime degradation pathway.
Reaction with NO₃• (Half-life)~4 minutesDominant nighttime degradation pathway.
OzonolysisMajor degradation processContributes to secondary organic aerosol formation.

Microbial Biotransformation and Biodegradation of this compound

Microbial activity is a key factor in the degradation of this compound in soil and water. As with its isomers, it is expected to be readily biodegradable. cornell.edubreyner.fr Various bacteria and fungi have been shown to degrade geraniol and nerol under both aerobic and anaerobic conditions. ontosight.ainih.govias.ac.in

Under aerobic conditions, the degradation of geraniol is often initiated by the oxidation of the primary alcohol group to form geranial, which is then further oxidized to geranic acid. ontosight.ai These intermediates can then enter central metabolic pathways. ontosight.ai For instance, Pseudomonas species are known to degrade geraniol. ontosight.ai

Anaerobic degradation pathways have also been identified. The bacterium Castellaniella defragrans can utilize geraniol and nerol under denitrifying conditions. nih.gov The initial step involves the oxidation of the alcohol to the corresponding aldehyde and then to the carboxylic acid. nih.gov Some microorganisms, like Pseudomonas incognita, can degrade geraniol through multiple pathways. ias.ac.in

The glucosylation of nerol by microorganisms like Agrobacterium sp. has also been reported, which can alter its properties and subsequent environmental fate. nih.gov

Table 2: Microbial Degradation of Structural Isomers of this compound

Organism/ConditionDegradation Pathway/Products
Pseudomonas species (aerobic)Geraniol → Geranial → Geranic Acid → Central Metabolism. ontosight.ai
Castellaniella defragrans (anaerobic)Oxidation to corresponding aldehydes and carboxylic acids. nih.gov
Pseudomonas incognitaMultiple degradation pathways. ias.ac.in
Agrobacterium sp.Glucosylation of nerol. nih.gov

Environmental Persistence and Partitioning Studies of this compound

The environmental persistence of this compound is expected to be low due to its susceptibility to both biotic and abiotic degradation processes. cornell.edu Its partitioning between different environmental compartments (air, water, soil) is dictated by its physical and chemical properties.

Based on data for its isomer nerol, the Henry's Law constant is estimated to be around 1.2 x 10⁻⁵ atm-m³/mol. echemi.com This value suggests that volatilization from water and moist soil surfaces will be a significant, but not extremely rapid, transport process. echemi.com The estimated volatilization half-life from a model river is about 4.1 days, and from a model lake is approximately 34 days. echemi.com

In soil, this compound is expected to have high mobility. echemi.com The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for nerol is 94, which indicates a low potential for adsorption to soil and sediment. echemi.com This high mobility, combined with its biodegradability, suggests that it is unlikely to persist in the soil environment.

Hydrolysis is not expected to be a significant environmental fate process for this compound as it lacks functional groups that readily hydrolyze under typical environmental conditions. echemi.com

Table 3: Environmental Partitioning and Persistence Parameters (based on Nerol)

ParameterEstimated ValueEnvironmental Implication
Henry's Law Constant1.2 x 10⁻⁵ atm-m³/mol echemi.comModerate volatilization from water and moist soil. echemi.com
Soil Adsorption Coefficient (Koc)94 echemi.comHigh mobility in soil, low adsorption to sediment. echemi.com
BiodegradabilityReadily biodegradable echemi.comLow persistence in soil and water. echemi.com
HydrolysisNot significant echemi.comStable to hydrolysis under environmental conditions. echemi.com

Emerging Research Applications and Future Directions for 3,6,7 Trimethyl 2,6 Octadien 1 Ol

Development of Analytical Standards and Reference Materials for 3,6,7-Trimethyl-2,6-octadien-1-ol

The foundation of any chemical research is the availability of pure, well-characterized reference materials. For this compound, the development of analytical standards is the first and most critical step toward enabling robust scientific investigation. Currently, while the compound is listed with a CAS number, a certified reference standard is not widely available.

The creation of such a standard would involve:

Verified Synthesis: A reproducible and scalable synthesis route is paramount. One documented method involves the reduction of ethyl (E)-3,6,7-trimethylocta-2,6-dienoate using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in a suitable solvent system. lookchem.com

Purification and Isolation: The synthesized compound must be purified to a high degree, typically greater than 99%, using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Comprehensive Characterization: The pure compound must be unambiguously identified and characterized using a suite of analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine its structural connectivity, Mass Spectrometry (MS) to confirm its molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify its functional groups, notably the hydroxyl (-OH) and olefinic (C=C) moieties.

Once established, this reference material would be indispensable for calibrating analytical instruments and for the accurate identification and quantification of this compound in any future studies, whether in natural product discovery, ecological studies, or synthetic chemistry.

Physicochemical Properties of (2E)-3,6,7-Trimethyl-2,6-octadien-1-ol

PropertyValueSource
Molecular FormulaC₁₁H₂₀O lookchem.comuni.lu
Molecular Weight168.28 g/mol lookchem.com
CAS Number3899-32-9 lookchem.com
IUPAC Name(2E)-3,6,7-trimethylocta-2,6-dien-1-ol uni.lu
Predicted XlogP3.5 uni.lu
Predicted Monoisotopic Mass168.15141 Da uni.lu

Contributions of this compound to Fundamental Research in Natural Products Chemistry

To date, this compound has not been reported as a naturally occurring compound. Its potential contribution to natural products chemistry is therefore entirely prospective and lies in its future discovery. Should this compound be isolated from a biological source, such as a plant, fungus, or insect, it would pose fascinating questions about its biosynthetic origins.

As a C11 compound, it falls outside the typical C5 (isoprene), C10 (monoterpene), and C15 (sesquiterpene) classification. It would be considered a homoterpenoid or an irregular terpenoid. Its discovery in nature would prompt investigations into novel enzymatic pathways, potentially involving:

Alkylation of a C10 Precursor: A methyltransferase enzyme could be responsible for adding a methyl group to a standard monoterpenoid precursor like geranyl diphosphate (B83284) (GPP) or neryl diphosphate (NPP).

Chain Elongation: An unknown biosynthetic route could exist that adds a single carbon to a C10 backbone.

The identification of the genes and enzymes responsible for its production would significantly advance our understanding of the diversity and adaptability of terpenoid biosynthesis in living organisms.

Sustainable Chemical Synthesis Feedstocks Involving this compound

The principles of green chemistry encourage the use of renewable resources as feedstocks for chemical production. While this compound is not currently sourced from nature, its potential as a sustainable feedstock is a compelling area for future research. If an efficient biosynthetic pathway is discovered and harnessed through metabolic engineering in microorganisms, or if a highly efficient catalytic route from abundant natural terpenes like geraniol (B1671447) is developed, this C11 alcohol could become a valuable platform chemical.

Its bifunctional nature, possessing a primary alcohol and two distinct double bonds, offers multiple handles for chemical modification. These functional groups could be leveraged to synthesize:

Polymers: The alcohol group can be used for polyester (B1180765) or polyurethane synthesis, while the double bonds could be used for addition polymerization or cross-linking, potentially leading to new materials with unique properties.

Fine Chemicals: Selective oxidation, epoxidation, or hydrogenation of the double bonds could yield a variety of specialty chemicals for the fragrance, agrochemical, or pharmaceutical industries.

Research in this area would focus on developing catalytic processes that are highly selective, operate under mild conditions, and exhibit high atom economy, aligning with the goals of sustainable chemistry.

Unexplored Biological Systems and Ecological Interactions of this compound

The biological activity and ecological role of this compound are completely unknown, representing a true frontier for investigation. Terpenoids are well-known to mediate a vast array of ecological interactions, and it is plausible that this compound plays a similar role.

Future research should systematically explore its potential functions, including:

Pheromonal Activity: Many structurally similar terpenoids function as pheromones in insects. This compound could be tested as a potential attractant, repellent, or alarm pheromone for various insect species.

Allelochemical Effects: It could be investigated for its role in plant defense (as a phytoalexin) or in inter-plant communication (allelopathy).

Antimicrobial Properties: The compound should be screened against a panel of pathogenic bacteria and fungi to determine if it possesses any antimicrobial or antifungal efficacy.

These studies would require the synthesis of the pure compound and the development of sensitive bioassays to test its effects on various organisms and biological systems. The discovery of any significant biological activity would immediately open up new avenues for applied research.

Methodological Advancements in Monoterpenoid Research Enabled by this compound Studies

The study of challenging molecules often drives innovation in chemical methodology. Research focused on this compound has the potential to spur such advancements, particularly in synthesis and analysis.

Stereoselective Synthesis: The presence of two double bonds and multiple methyl groups presents a significant synthetic challenge. Developing methods for the highly stereocontrolled synthesis of the (E) and (Z) isomers, as well as any chiral variants, would likely require the development of new catalytic methods or synthetic strategies. These new methods could then be applied to the synthesis of other complex terpenoids and natural products.

Analytical Separation: The chemical landscape of natural extracts is often incredibly complex. Developing advanced analytical techniques, such as multidimensional gas chromatography (GCxGC) coupled with mass spectrometry, to separate and identify this compound from its numerous structural isomers (e.g., 2,4,7-trimethylocta-2,6-dien-1-ol) would be a notable methodological achievement. Such methods would enhance the resolving power of analytical chemists studying complex volatile mixtures. googleapis.com

Ultimately, the pursuit of this rare terpenoid could refine the tools available to all chemists working in the broader field of natural products and synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3,6,7-trimethyl-2,6-octadien-1-ol in complex mixtures?

  • Methodology: Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX, 30 m length, 0.25 mm diameter, 0.25 µm phase thickness) is optimal for resolving terpenoid alcohols. Use helium as a carrier gas (1.0 mL/min flow rate) and temperature programming (start: 50°C, ramp: 3°C/min to 220°C). Retention indices (e.g., compared to n-alkanes) and mass spectrometry (MS) fragmentation patterns (base peak at m/z 69 for terpene derivatives) enhance identification .
  • Validation: Cross-reference with NIST Chemistry WebBook spectral libraries and synthesize authentic standards for calibration curves .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures:

  • Avoid skin/eye contact (use nitrile gloves, goggles); flush contaminated areas with water immediately .
  • Work under fume hoods to minimize inhalation risks.
  • Store in airtight containers away from oxidizers and heat sources.
    • Emergency Response: Follow GHS hazard statements (e.g., Irritant Category 2; H315/H319). Consult poison control centers for exposure incidents .

Q. How can researchers optimize synthetic routes for terpenoid alcohols like this compound?

  • Experimental Design:

  • Step 1: Use acid-catalyzed hydration of myrcene derivatives or Grignard reactions for backbone assembly.
  • Step 2: Employ regioselective methylation (e.g., Meerwein-Ponndorf-Verley reduction) to install methyl groups at C3, C6, and C6.
  • Step 3: Purify via fractional distillation or preparative GC, monitoring purity by TLC (silica gel, hexane:ethyl acetate 8:2) .
    • Troubleshooting: Adjust catalyst loading (e.g., BF₃·Et₂O) and reaction temperature to suppress isomerization of double bonds .

Advanced Research Questions

Q. How do indoor environmental surfaces influence the reactivity and degradation of this compound?

  • Surface Chemistry: Adsorption on silica or gypsum surfaces (common indoor materials) alters degradation pathways. Use microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) to study oxidation products (e.g., aldehydes) under simulated indoor light (λ > 300 nm) .
  • Experimental Setup: Expose thin films of the compound to controlled humidity (30–70% RH) and ozone (50 ppb), then analyze surface residues via GC×GC-MS .

Q. How should researchers address contradictions in structural and spectral data across literature sources?

  • Data Reconciliation:

  • Case Study: Discrepancies in methyl group positions (e.g., 3,6,7-trimethyl vs. 3,7-dimethyl) require stereochemical validation via NOESY NMR (nuclear Overhauser effects) and X-ray crystallography .
  • Database Cross-Check: Compare InChIKeys (e.g., GLZPCOQZEFWAFX-JXMROGBWSA-N for 3,7-dimethyl isomer) with experimental data to confirm identity .

Q. What challenges arise in characterizing stereoisomers of poly-methylated terpenoid alcohols?

  • Analytical Challenges:

  • Overlapping GC peaks for cis/trans isomers require chiral columns (e.g., Cyclosil-B) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) .
  • Dynamic interconversion of isomers under GC conditions may distort results; use low-temperature GC or on-column trapping .
    • Computational Aids: DFT calculations (B3LYP/6-31G*) predict thermodynamic stability of stereoisomers and guide spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.